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molecular formula C16H12O4 B562658 4-Hydroxy-7-benzyloxycoumarin CAS No. 30992-66-6

4-Hydroxy-7-benzyloxycoumarin

Cat. No. B562658
M. Wt: 268.268
InChI Key: FTPXRFMTZRSQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05726295

Procedure details

4-Benzyloxy-2-hydroxy-acetophenone (20 g, 0.0825 mol), prepared in accordance with Example 4, was dissolved in 150 mL of toluene. To this solution was added diethyl carbonate (25.3 g, 0.21 mol) and the entire contents taken in a beaker was heated while stirring to dissolve the starting material. This solution was then taken in an addition funnel and was added at a rate of 7-8 mL/min (addition time=1.5 hrs) to a suspension of sodium hydride (4.3 g, 10.1 mol) in toluene (100 mL) taken in a 500 mL 4-neck flask equipped with a mechanical stirrer, a distillation apparatus (double jacketed-splitter heads) with a condenser, a thermocouple, and a thermometer to read the temperature of the distillate under N2 atmosphere. The reaction flask was heated to 110°-115° C. with a heating mantle during the addition. Ethanol produced during this reaction is removed as an azeotrope with toluene. Additional toluene was added through the addition funnel to have enough of toluene in the reaction flask. The reaction mixture was refluxed for ~5 hrs to complete the reaction. The contents of the reaction flask were transferred to a separatory funnel and 400 mL of distilled water was added to separate into two phases. The aqueous layer was acidified to pH 2.0 with 1:1 dil. HCl and filtered under vacuum. The crude product was recrystallized from hot methanol; yield 84%.
[Compound]
Name
4-Benzyloxy-2-hydroxy-acetophenone
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](=[O:8])([O:5][CH2:6][CH3:7])OCC.[H-].[Na+].[CH2:11]([OH:13])[CH3:12].[OH2:14].[C:15]1([CH3:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH2:21]([O:13][C:11]1[CH:7]=[C:6]2[C:15]([C:16]([OH:14])=[CH:17][C:1](=[O:8])[O:5]2)=[CH:20][CH:12]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
4-Benzyloxy-2-hydroxy-acetophenone
Quantity
20 g
Type
reactant
Smiles
Step Two
Name
Quantity
25.3 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the starting material
CUSTOM
Type
CUSTOM
Details
This solution was then taken in an addition funnel
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
a distillation apparatus (double jacketed-splitter heads) with a condenser, a thermocouple, and a thermometer to read
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was heated to 110°-115° C. with a heating mantle during the addition
CUSTOM
Type
CUSTOM
Details
is removed as an azeotrope with toluene
ADDITION
Type
ADDITION
Details
Additional toluene was added through the addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for ~5 hrs
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The contents of the reaction flask were transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
to separate into two phases
FILTRATION
Type
FILTRATION
Details
filtered under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from hot methanol

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=CC(OC2=C1)=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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